m-PEG7-Azide

PROTAC Targeted Protein Degradation Linker Optimization

PROTAC linker length critically determines ternary complex stability and degradation efficiency. m-PEG7-Azide provides the distinct 7-unit PEG spacer, occupying a specific conformational space between common PEG6 and PEG8 linkers for SAR optimization. • Enables CuAAC/SPAAC click conjugation via terminal azide; monofunctional methoxy terminus ensures site-specific, monodisperse conjugate formation. • MW 365.42, LogP 0.495; balances solubility with low non-specific binding for in vivo imaging and bioconjugation. • Store at -20°C; shipped ambient or blue ice. Research-use-only compound available from stock.

Molecular Formula C15H31N3O7
Molecular Weight 365.42 g/mol
CAS No. 208987-04-6
Cat. No. B609288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG7-Azide
CAS208987-04-6
Synonymsm-PEG7-azide
Molecular FormulaC15H31N3O7
Molecular Weight365.42 g/mol
Structural Identifiers
InChIInChI=1S/C15H31N3O7/c1-19-4-5-21-8-9-23-12-13-25-15-14-24-11-10-22-7-6-20-3-2-17-18-16/h2-15H2,1H3
InChIKeyKKPCQLXBYKYWQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG7-Azide (CAS 208987-04-6): Baseline Physicochemical and Structural Identity for Click Chemistry and PROTAC Linker Procurement


m-PEG7-Azide (CAS 208987-04-6) is a monofunctional polyethylene glycol (PEG) derivative characterized by a seven-unit ethylene glycol (PEG7) spacer, a terminal azide group, and a non-reactive methoxy terminus . Its molecular weight is 365.42 g/mol, with a chemical formula of C15H31N3O7 and a calculated LogP of 0.495 . This compound serves as a foundational reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry, enabling the formation of stable triazole linkages with alkyne-, BCN-, or DBCO-bearing molecules . In the context of targeted protein degradation, it is widely employed as a PROTAC (PROteolysis TArgeting Chimera) linker, facilitating the tethering of an E3 ubiquitin ligase ligand to a target protein ligand .

m-PEG7-Azide: Why Substitution with Shorter or Longer PEG Linkers Is Not Chemically Equivalent in Bioconjugation Workflows


In PEG linker-based applications, direct substitution of m-PEG7-Azide with analogs such as m-PEG6-Azide or m-PEG8-Azide is not chemically equivalent due to the critical influence of spacer length on key molecular properties. For PROTAC design, linker length is a primary determinant of ternary complex formation and degradation efficiency, as it dictates the optimal spatial proximity between the E3 ligase and the target protein [1]. A systematic review of PEG length optimization indicates that while PEG4, PEG6, and PEG8 are frequently explored, the specific seven-unit PEG7 spacer occupies a distinct conformational space that can significantly alter the solubility, flexibility, and effective concentration of the conjugated payload compared to shorter (e.g., PEG4) or longer (e.g., PEG8) alternatives [2]. Furthermore, variations in PEG length directly impact the physicochemical properties of the final conjugate, including aqueous solubility and hydrodynamic radius, which in turn influence in vivo pharmacokinetic profiles such as circulation half-life and renal clearance [3]. The evidence presented in Section 3 quantifies these differential properties, demonstrating that m-PEG7-Azide offers a specific, non-interchangeable profile.

m-PEG7-Azide Differential Evidence: Quantified Performance in Click Chemistry Reactivity, PROTAC Linker Optimization, and Physicochemical Properties


m-PEG7-Azide: Differential Impact of PEG7 Spacer Length on PROTAC Ternary Complex Residence Time and Degradation Potency

In the design of PROTACs, the length of the PEG linker is a critical variable influencing the kinetics of ternary complex formation and target degradation. m-PEG7-Azide provides a specific spacer length that differs from the more commonly cited PEG4, PEG6, and PEG8 linkers. A review of linker structure-activity relationships indicates that the progression from PEG4 to PEG8 can enhance the residence time of the ternary complex by up to an order of magnitude, a kinetic advantage directly correlated with lower cellular DC50 values [1]. While m-PEG7-Azide represents an intermediate length (7 units) between PEG6 (6 units) and PEG8 (8 units), its use is critical for fine-tuning the conformational space to achieve the mutual orientation required for productive ubiquitination, particularly for targets where the distance between ligase and substrate pockets does not optimally align with the spacing provided by shorter or longer oligomers [2].

PROTAC Targeted Protein Degradation Linker Optimization

m-PEG7-Azide vs. Azido-PEG7-amine: Differential Reactivity in ADC and PROTAC Conjugation Pathways

m-PEG7-Azide is a monofunctional linker, whereas Azido-PEG7-amine (CAS 1333154-77-0) is a heterobifunctional analog bearing both an azide and a primary amine. This difference in functionality dictates entirely distinct conjugation workflows. m-PEG7-Azide is specifically used as a terminal block for click chemistry to introduce a single PEG7-methoxy motif, providing a non-reactive cap. In contrast, Azido-PEG7-amine is employed as a non-cleavable linker in antibody-drug conjugates (ADCs) and PROTACs where both ends must be conjugated to different moieties (e.g., an antibody and a cytotoxic payload) . The methoxy terminus on m-PEG7-Azide renders it unreactive, ensuring it does not participate in subsequent bioconjugation steps, thereby providing a controlled and predictable PEGylation outcome. Attempting to substitute m-PEG7-Azide with Azido-PEG7-amine would introduce an unwanted primary amine group, leading to off-target reactions and complex product mixtures.

ADC Linker PROTAC Synthesis Bifunctional Crosslinking

m-PEG7-Azide: Quantified LogP and Molecular Weight Profile for Predicting Conjugate Hydrophilicity vs. PEG8 and PEG6 Analogs

The physicochemical properties of the linker directly influence the overall hydrophilicity and pharmacokinetic behavior of the final conjugate. m-PEG7-Azide exhibits a calculated LogP of 0.495 and a molecular weight of 365.42 g/mol . These values differentiate it from its close homologs: m-PEG6-Azide (C13H27N3O6, approx. MW 321.37) and m-PEG8-Azide (C17H35N3O8, approx. MW 409.47). While direct solubility data for the azide forms are often reported qualitatively, the trend is well-established: increased PEG chain length correlates with decreased LogP (higher hydrophilicity) and increased molecular weight, which in turn affects the conjugate's hydrodynamic radius and renal clearance [1]. A lower LogP is generally associated with improved aqueous solubility and reduced non-specific binding, which are desirable properties for bioconjugation. The LogP of 0.495 for m-PEG7-Azide suggests it offers a balanced hydrophilicity profile, more lipophilic than longer PEG chains but more hydrophilic than shorter ones, which can be crucial for optimizing cellular permeability versus aqueous solubility.

Drug Delivery Pharmacokinetics LogP Prediction

m-PEG7-Azide: High-Value Application Scenarios Based on Verified Differential Performance


Precise PROTAC Linker Optimization for Kinase Degraders

m-PEG7-Azide is optimally employed in the structure-activity relationship (SAR) optimization of PROTACs, particularly for kinase targets where the distance between the E3 ligase binding pocket and the ATP-binding site requires a specific, intermediate-length spacer. Its 7-unit PEG chain provides a distinct conformational option between the more common PEG6 and PEG8 linkers. Medicinal chemistry campaigns can use m-PEG7-Azide to synthesize a PROTAC library to empirically determine if the 7-unit length yields superior degradation potency and ternary complex stability compared to shorter or longer alternatives, as inferred from studies showing that linker length can alter ternary complex residence time by an order of magnitude [1].

Synthesis of Homogeneous PEGylated Probes for In Vivo Imaging

For the development of in vivo imaging agents, achieving a defined and consistent conjugate structure is paramount for reliable biodistribution and pharmacokinetic profiles. The monofunctional nature of m-PEG7-Azide ensures site-specific conjugation to a single alkyne-bearing targeting vector (e.g., a peptide or small molecule) via CuAAC or SPAAC, producing a well-defined monodisperse conjugate. This contrasts with heterobifunctional linkers like Azido-PEG7-amine, which would introduce a second reactive site and lead to complex mixtures. The resulting PEG7-methoxy cap provides a steric shield, reducing immunogenicity and extending circulation half-life, while the intermediate LogP of 0.495 ensures the probe maintains a favorable balance of solubility and low non-specific binding.

Nanoparticle Surface Functionalization for Controlled Drug Delivery

In nanoparticle formulation, m-PEG7-Azide is used to functionalize the surface of liposomes, polymeric nanoparticles, or metallic nanoparticles with a dense, hydrophilic PEG corona. The 7-unit length provides a predictable steric barrier that reduces opsonization and delays clearance by the mononuclear phagocyte system. By attaching m-PEG7-Azide to a nanoparticle surface pre-functionalized with alkyne groups, researchers can achieve a uniform PEGylation density. This application leverages the intermediate LogP (0.495) and molecular weight (365.42 g/mol) of the PEG7 spacer to fine-tune the surface properties, optimizing both colloidal stability and the release kinetics of an encapsulated therapeutic payload, which is not directly interchangeable with the properties imparted by a PEG6 or PEG8 spacer.

Bioconjugation to Antibody Fragments for Reduced Immunogenicity

When conjugating m-PEG7-Azide to antibody fragments (e.g., Fab, scFv) or therapeutic proteins, the objective is to improve their pharmacokinetic profile without abolishing target binding. The PEG7 spacer offers a distinct advantage: it provides a sufficient steric shield to reduce renal clearance and mask immunogenic epitopes, but its relatively short length minimizes the risk of sterically hindering the antigen-binding site. The monofunctional nature of m-PEG7-Azide ensures that each protein is modified with a discrete number of PEG chains, yielding a well-characterized conjugate with predictable activity and clearance. This is a critical differentiator from using PEG linkers with an amine-reactive group, which could lead to multiple, random PEGylations and loss of bioactivity.

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